Z-Phe-His-Leu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

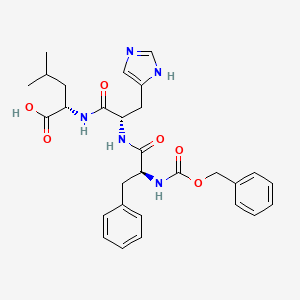

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMYCHBQXOKSLT-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Z-Phe-His-Leu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-His-Leu, a synthetic N-benzyloxycarbonyl-protected tripeptide, serves as a valuable tool in the study of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE). This document outlines the quantitative parameters of this inhibition, details relevant experimental methodologies, and provides visual representations of the involved biochemical pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of Angiotensin-Converting Enzyme (ACE)

The primary mechanism of action of this compound is the competitive inhibition of Angiotensin-Converting Enzyme (ACE), a central enzyme in the Renin-Angiotensin System.[1][2] ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] ACE also inactivates the vasodilator bradykinin.[1]

This compound, by mimicking the structure of the natural substrate of ACE, angiotensin I, at its C-terminal end (Phe-His-Leu), binds to the active site of the enzyme.[1] This binding is reversible and prevents the enzyme from binding to and hydrolyzing its natural substrates. The benzyloxycarbonyl (Z) group at the N-terminus of the peptide enhances its stability and interaction with the enzyme. The competitive nature of this inhibition means that an increase in the concentration of the natural substrate can overcome the inhibitory effect of this compound.

Quantitative Data for ACE Inhibition

While specific kinetic data for this compound is limited in publicly available literature, a structurally similar tetrapeptide, Z-Pro-ΔPhe-His-Leu, has been reported to inhibit angiotensin-converting enzyme with the following potency:

| Compound | IC50 Value |

| Z-Pro-ΔPhe-His-Leu | 1 x 10⁻⁴ M[3] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The delta-phenylalanine (ΔPhe) residue in the cited compound may influence its binding affinity compared to the standard phenylalanine in this compound.

Signaling Pathway

The inhibitory action of this compound directly impacts the Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade. By blocking ACE, this compound prevents the formation of angiotensin II, a key effector molecule in this pathway.

Caption: Inhibition of ACE by this compound in the RAAS pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

In Vitro Angiotensin-Converting Enzyme (ACE) Activity Assay

This protocol describes a general method to determine the inhibitory effect of a compound on ACE activity using the synthetic substrate Hippuryl-His-Leu (HHL), which is structurally similar to this compound.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-His-Leu (HHL)

-

This compound (or other test inhibitor)

-

Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare various concentrations of this compound in borate buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 50 µL of the this compound solution (or buffer for control).

-

Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1N HCl.

-

Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid produced.

-

Vortex vigorously for 15 seconds.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Quantification:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate at 95°C for 10 minutes.

-

Dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of this compound.

-

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is determined by performing the ACE activity assay with a range of this compound concentrations.

Procedure:

-

Follow the ACE activity assay protocol described above.

-

Use a series of dilutions of this compound (e.g., from 1 nM to 1 mM).

-

Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the dose-response curve.

Kinetic Analysis of ACE Inhibition (Lineweaver-Burk Plot)

This experiment determines the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Procedure:

-

Perform the ACE activity assay with several fixed concentrations of this compound.

-

For each inhibitor concentration, vary the concentration of the substrate (HHL).

-

Measure the initial reaction velocity (v) for each substrate and inhibitor concentration.

-

Plot the data on a Lineweaver-Burk plot (1/v versus 1/[S]), where [S] is the substrate concentration.

-

The pattern of the lines on the plot will indicate the mode of inhibition:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing an ACE inhibitor.

Caption: General workflow for ACE inhibitor characterization.

Conclusion

This compound acts as a competitive inhibitor of Angiotensin-Converting Enzyme, a key regulator of the Renin-Angiotensin System. Its ability to block the production of angiotensin II underscores its utility as a research tool for investigating cardiovascular physiology and developing novel antihypertensive therapeutics. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of this compound and other potential ACE inhibitors. Further studies are warranted to determine the precise kinetic constants (Ki) of this compound and to evaluate its efficacy and safety in in vivo models.

References

- 1. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 3. The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Z-Phe-His-Leu in Angiotensin-Converting Enzyme (ACE) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the tripeptide Z-Phe-His-Leu (N-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine) in the context of Angiotensin-Converting Enzyme (ACE) activity. This compound, a protected tripeptide, serves as a valuable tool in the study of ACE, acting as both a substrate and a foundational structure for the development of more potent inhibitors. Its structural similarity to the C-terminal end of Angiotensin I makes it a relevant molecule for investigating the enzyme's active site and mechanism of action.

Core Concepts: this compound and ACE Interaction

Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloprotease in the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation. ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II by cleaving the C-terminal dipeptide, His-Leu. This compound mimics this C-terminal portion of Angiotensin I, allowing it to interact with the active site of ACE.

While not a potent inhibitor itself, this compound has been instrumental in the design of more effective ACE inhibitors. The benzyloxycarbonyl (Z) group provides a bulky, hydrophobic moiety that can interact with the S1' subsite of the ACE active site. The phenylalanine, histidine, and leucine residues occupy the S1, S1', and S2' pockets, respectively, providing a framework for structure-activity relationship (SAR) studies. Research into modifications of this tripeptide structure has led to the development of clinically significant ACE inhibitors.

Data Presentation: Inhibitory Activity

Quantitative data on the direct inhibitory effect of this compound on ACE is limited in readily available literature, reflecting its primary use as a substrate or a template for inhibitor design. However, a study on a closely related tetrapeptide provides insight into its modest inhibitory potential.

| Compound | Structure | IC50 (M) | Notes |

| Z-Pro-ΔPhe-His-Leu | N-benzyloxycarbonyl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine | 1 x 10-4[1] | A tetrapeptide analog of this compound. The dehydrophenylalanine residue introduces conformational constraints. |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System (RAS) and the central role of ACE, which is the target of inhibition by molecules structurally related to this compound.

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the ACE inhibitory activity of compounds like this compound.

Spectrophotometric Assay for ACE Inhibition

This method is based on the quantification of hippuric acid (HA), the product of ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate

-

Deionized water

-

Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., buffer or DMSO)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare a series of dilutions of the test compound in borate buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 20 µL of the test compound solution (or buffer for the control).

-

Add 20 µL of the ACE solution and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 200 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds to extract the hippuric acid.

-

Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.

-

-

Quantification:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

HPLC-Based Assay for ACE Inhibition

This method offers higher specificity and sensitivity for the quantification of hippuric acid.

Materials:

-

Same as the spectrophotometric assay.

-

HPLC system with a C18 column and UV detector.

-

Mobile phase: A suitable mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

Procedure:

-

Enzyme Reaction and Termination:

-

Follow steps 1 and 2 of the spectrophotometric assay.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Sample Preparation for HPLC:

-

Filter the reaction mixture through a 0.45 µm syringe filter.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the filtered sample onto the HPLC system.

-

Elute the hippuric acid and HHL using an isocratic or gradient mobile phase.

-

Monitor the elution at 228 nm.

-

-

Quantification and Calculation:

-

Quantify the amount of hippuric acid produced by integrating the peak area.

-

Calculate the percentage of ACE inhibition as described in the spectrophotometric method, using the peak area of hippuric acid.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of ACE inhibitors.

Caption: General workflow for ACE inhibitor screening.

References

Z-Phe-His-Leu: A Technical Guide to its Chemical Structure, Properties, and Role as an Angiotensin-Converting Enzyme Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide Z-Phe-His-Leu, focusing on its chemical structure, physicochemical properties, and its established role as a substrate for Angiotensin-Converting Enzyme (ACE). This document is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the Renin-Angiotensin System (RAS) and the characterization of ACE activity.

Core Chemical and Physical Properties

This compound is a synthetic tripeptide composed of L-phenylalanine, L-histidine, and L-leucine, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial for its use in peptide synthesis and specific enzymatic assays.

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of three amino acid residues linked by peptide bonds, with the N-terminal amine of phenylalanine protected by the benzyloxycarbonyl group.

Inferred IUPAC Name: (S)-2-((S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-(1H-imidazol-5-yl)propanamido)-4-methylpentanoic acid

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₅N₅O₆ | --INVALID-LINK-- |

| Molecular Weight | 549.63 g/mol | --INVALID-LINK-- |

| CAS Number | 28458-19-7 | --INVALID-LINK-- |

| Appearance | White to off-white powder | Generic Material Property |

| Storage Conditions | -20°C | Generic Laboratory Guideline |

Biological Activity: A Substrate for Angiotensin-Converting Enzyme

While many peptides are investigated as ACE inhibitors for the management of hypertension, this compound is primarily characterized in the scientific literature as a highly efficient substrate for ACE. This distinction is critical for its application in research. An effective substrate is rapidly hydrolyzed by the enzyme, which is contrary to the action of an inhibitor that blocks the enzyme's active site.

Published research indicates that this compound is hydrolyzed by human ACE approximately 10 times faster than Angiotensin I, the natural substrate of the enzyme. This property makes it a valuable tool for the quantitative determination of ACE activity. Due to its nature as a substrate, quantitative data on its inhibitory potential (e.g., IC₅₀ or Kᵢ values) are not typically reported, as its primary interaction with ACE leads to its cleavage rather than inhibition of the enzyme's function.

Role in the Renin-Angiotensin Signaling Pathway

This compound serves as a tool to study the activity of ACE, a key enzyme in the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the classical RAS pathway, highlighting the central role of ACE.

Experimental Protocols

The primary application of this compound is in assays designed to measure the catalytic activity of ACE. Below is a detailed, generalized protocol for such an assay.

ACE Activity Assay using a Spectrophotometric Method

This protocol is based on the general principles of ACE activity assays that measure the product of substrate hydrolysis.

Objective: To determine the rate of this compound hydrolysis by ACE.

Materials:

-

Purified Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

This compound (substrate)

-

Assay Buffer: 50 mM HEPES buffer containing 300 mM NaCl, pH 8.3

-

Stopping Reagent: 1 M HCl

-

Detection Reagent: o-phthaldialdehyde (OPA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a solution of ACE in the assay buffer to the desired concentration.

-

Prepare the OPA reagent according to the manufacturer's instructions.

-

-

Assay Workflow:

Caption: Workflow for an ACE activity assay. -

Data Analysis:

-

The rate of product formation (hydrolyzed Leu) is proportional to the change in absorbance.

-

ACE activity can be calculated based on a standard curve of L-leucine.

-

When testing potential inhibitors, the percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of the control (buffer only).

-

Synthesis of this compound

The synthesis of this compound is typically achieved through solution-phase peptide synthesis. A generalized workflow is presented below. This process involves the sequential coupling of the amino acids, with appropriate protection and deprotection steps.

Note: This represents a plausible synthetic route. Specific reagents, reaction conditions, and purification methods would need to be optimized. The use of protecting groups such as Boc (tert-butyloxycarbonyl) and Trt (trityl) is essential to prevent side reactions.

Conclusion

This compound is a valuable synthetic peptide for researchers studying the Renin-Angiotensin System. Its primary utility lies in its role as a highly efficient substrate for Angiotensin-Converting Enzyme, enabling precise measurement of the enzyme's catalytic activity. Understanding its chemical properties and its function as a substrate, rather than an inhibitor, is crucial for its appropriate application in experimental settings. The protocols and pathways described in this guide provide a foundational understanding for the use of this compound in biochemical and pharmacological research.

Z-Phe-His-Leu: A Technical Guide for Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The protected tripeptide, N-α-Benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine (Z-Phe-His-Leu), is a significant building block in the field of peptide chemistry. Its structure is intrinsically linked to the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS), making it a molecule of substantial interest in the development of antihypertensive therapeutics. This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis, its role in biochemical assays, and its context within relevant physiological pathways.

Chemical and Physical Properties

This compound is a synthetic peptide derivative whose properties are foundational to its application in synthesis and biological assays. The benzyloxycarbonyl (Z) group provides crucial N-terminal protection, allowing for controlled, stepwise peptide elongation.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₅N₅O₆ | --INVALID-LINK--[1] |

| Molecular Weight | 549.63 g/mol | --INVALID-LINK--[1] |

| CAS Number | 28458-19-7 | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | General knowledge from peptide synthesis |

| Purity | Typically ≥98% (HPLC) | --INVALID-LINK--[1] |

| Storage Conditions | -20°C to 0°C, protect from light | --INVALID-LINK--[1] |

Solution-Phase Synthesis of this compound

The synthesis of this compound is typically achieved through a stepwise solution-phase methodology. This approach allows for the purification of intermediates at each stage, ensuring a high-purity final product. The following protocol is a representative synthesis strategy.

Synthesis Workflow

The overall workflow involves the sequential coupling of the constituent amino acids, starting from the C-terminus (Leucine). Key steps include the protection of functional groups, peptide bond formation (coupling), and deprotection of the temporary protecting groups.

Caption: Stepwise solution-phase synthesis of this compound.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines the synthesis via a (1+2) fragment condensation approach.

Step 1: Synthesis of Z-Phe-His(Trt)-OMe (Dipeptide)

-

Materials : Z-Phe-OH, H-His(Trt)-OMe·HCl (L-Histidine methyl ester, N-imidazole-trityl protected, hydrochloride salt), Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

-

Procedure : a. Dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath. b. In a separate flask, suspend H-His(Trt)-OMe·HCl (1.0 eq) in anhydrous DCM and neutralize with TEA (1.0 eq) at 0°C. c. Add the neutralized histidine solution to the Z-Phe-OH solution. d. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. e. Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. f. Monitor the reaction by Thin-Layer Chromatography (TLC). g. Once complete, filter off the dicyclohexylurea (DCU) byproduct. h. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography.

Step 2: Saponification to Z-Phe-His(Trt)-OH

-

Materials : Z-Phe-His(Trt)-OMe, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

-

Procedure : a. Dissolve the protected dipeptide ester (1.0 eq) in a mixture of THF and water. b. Add LiOH (1.5 eq) and stir the mixture at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Acidify the reaction mixture with 1N HCl to pH ~3. e. Extract the product with ethyl acetate. f. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid.

Step 3: Synthesis of Z-Phe-His(Trt)-Leu-OMe (Tripeptide)

-

Materials : Z-Phe-His(Trt)-OH, H-Leu-OMe·HCl (L-Leucine methyl ester hydrochloride), DCC, HOBt, TEA, Anhydrous DCM.

-

Procedure : Follow the coupling procedure described in Step 1 , using Z-Phe-His(Trt)-OH and H-Leu-OMe·HCl as the starting materials.

Step 4: Final Deprotection to this compound-OH

-

Saponification : a. Saponify the tripeptide methyl ester Z-Phe-His(Trt)-Leu-OMe using the procedure in Step 2 to yield Z-Phe-His(Trt)-Leu-OH.

-

Side-Chain Deprotection (Detritylation) : a. The Trityl group is acid-labile. Dissolve the peptide in a cleavage cocktail such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). b. Stir for 1-2 hours at room temperature. c. Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet. d. Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Yields and Purity

Quantitative data for solution-phase synthesis can vary. However, based on reported efficiencies for similar syntheses, the following are expected outcomes.

| Synthesis Step | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) |

| Step 1: Dipeptide Coupling | Z-Phe-His(Trt)-OMe | 80-90 | >95 |

| Step 2: Dipeptide Saponification | Z-Phe-His(Trt)-OH | >90 | >98 |

| Step 3: Tripeptide Coupling | Z-Phe-His(Trt)-Leu-OMe | 75-85 | >95 |

| Step 4: Final Saponification & Deprotection | This compound-OH | >85 | >98 (HPLC) |

Biochemical Significance and Application

The Phe-His-Leu sequence is a known competitive inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By cleaving Angiotensin I to the potent vasoconstrictor Angiotensin II, ACE increases blood pressure. Inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Caption: Inhibition of ACE by this compound within the RAAS pathway.

ACE Inhibition Data

While the Phe-His-Leu sequence is recognized as an ACE inhibitory motif, specific IC₅₀ values for the N-terminally Z-protected tripeptide are not prominently available in peer-reviewed literature. However, data from closely related, unmodified peptides demonstrate the potency of this sequence.

| Peptide | IC₅₀ Value (μM) | Source Organism / Type |

| Phe-His-Leu | 23.1 | Tuna Cooking Juice |

| Ala-His-Leu-Leu | 31.8 | Loach Hydrolysate |

| Val-Phe-His-Leu | 12.3 | Salmon Muscle |

| Captopril | 0.0018 - 0.015 | Synthetic Drug (Control) |

Note: IC₅₀ values can vary based on assay conditions and the substrate used (e.g., HHL vs. FAPGG). The values presented are for comparative context.

Experimental Protocol: In Vitro ACE Inhibition Assay

This compound can be used as a reference compound or test inhibitor in ACE activity assays. A common method is the spectrophotometric assay using Hippuryl-His-Leu (HHL) as a substrate.

Assay Workflow

Caption: Workflow for a typical in vitro ACE inhibition assay.

Detailed Protocol

-

Reagent Preparation :

-

ACE Buffer : 100 mM Borate buffer with 300 mM NaCl, pH 8.3.

-

Substrate (HHL) Solution : Dissolve N-Hippuryl-His-Leu hydrate salt in ACE buffer to a final concentration of 5 mM.

-

ACE Solution : Dilute rabbit lung ACE in ACE buffer to a final concentration of 100 mU/mL.

-

Inhibitor (this compound) Stock : Prepare a stock solution in a suitable solvent (e.g., DMSO or buffer) and create serial dilutions.

-

Stopping Reagent : 1 M Hydrochloric Acid (HCl).

-

-

Assay Procedure [2]: a. To a microcentrifuge tube, add 20 µL of ACE solution and 40 µL of the inhibitor solution (or buffer for control). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Start the reaction by adding 100 µL of the HHL substrate solution. d. Incubate at 37°C for 30-60 minutes. e. Stop the reaction by adding 250 µL of 1 M HCl. f. Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing vigorously. g. Centrifuge at 3000 x g for 10 minutes to separate the phases. h. Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube. i. Evaporate the ethyl acetate to dryness (e.g., using a vacuum concentrator or nitrogen stream). j. Re-dissolve the dried hippuric acid in 1.0 mL of deionized water. k. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

Calculation of Inhibition :

-

The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance with the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the synthesis and application of this compound, a key building block for developing novel peptide-based therapeutics targeting the Renin-Angiotensin-Aldosterone System.

References

The Biological Significance of Z-Phe-His-Leu: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount. The synthetic peptide Z-Phe-His-Leu stands out as a critical substrate for the in-depth study of the angiotensin-converting enzyme (ACE), a key player in cardiovascular health and disease. This technical guide delves into the core biological significance of this compound, providing detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Introduction: The Role of this compound in Unraveling ACE Biology

This compound, a synthetic tripeptide with a benzyloxycarbonyl (Z) protecting group on its N-terminus, serves as a highly efficient and convenient substrate for angiotensin-converting enzyme (ACE). ACE is a central component of the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By acting as a specific target for ACE, this compound allows for the precise measurement of this enzyme's activity, which is crucial for understanding its physiological and pathological roles. Its use is particularly prominent in the screening and characterization of ACE inhibitors, a major class of drugs for the treatment of hypertension and heart failure.

Biological Significance and Applications

The primary biological significance of this compound lies in its role as a tool to probe the function of angiotensin-converting enzyme.

The Renin-Angiotensin System and ACE Action

The renin-angiotensin system is a critical regulator of blood pressure. In this pathway, ACE performs a crucial function by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. This conversion is achieved by the cleavage of the C-terminal dipeptide, His-Leu, from angiotensin I. Angiotensin II then exerts its effects by binding to its receptors, leading to vasoconstriction and an increase in blood pressure.

This compound as a Substrate for ACE

This compound mimics the C-terminal end of the natural ACE substrate, angiotensin I. ACE recognizes and cleaves the peptide bond between the histidine (His) and leucine (Leu) residues of this compound, releasing the dipeptide His-Leu. The rate of this cleavage reaction is directly proportional to the activity of the ACE enzyme present.

One of the significant advantages of using this compound is its high rate of hydrolysis by ACE. Studies have shown that this compound is hydrolyzed by human ACE approximately 10 times faster than the natural substrate, angiotensin I.[1] This enhanced reactivity makes it a highly sensitive substrate for detecting ACE activity in various biological samples.[1][2]

Applications in Research and Drug Discovery

The properties of this compound make it an invaluable tool in several areas of research:

-

Enzyme Kinetics and Characterization: It is used to study the fundamental kinetic properties of ACE, including its Michaelis-Menten parameters.

-

Screening for ACE Inhibitors: this compound is widely employed in high-throughput screening assays to identify and characterize potential ACE inhibitors.[2] These inhibitors are of great interest as potential therapeutic agents for hypertension and other cardiovascular diseases.

-

Clinical Diagnostics: Assays using this compound can be used to measure ACE levels in clinical samples, which can be indicative of certain disease states.

Quantitative Data: Enzyme Kinetics

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| hippuryl-L-histidyl-L-leucine | Porcine Lung ACE | 0.0308 | 1.3 | 8.3 | Note: Data for a closely related substrate. |

It is important to note that these values may vary depending on the specific assay conditions, such as buffer composition and temperature.

Experimental Protocols: Fluorometric Assay for ACE Activity

This section provides a detailed methodology for a fluorometric assay to determine ACE activity using this compound as the substrate. This method is based on the quantification of the released His-Leu dipeptide using o-phthaldialdehyde (OPA), which forms a fluorescent adduct with the primary amine of histidine.[2]

Reagents and Equipment

-

Reagents:

-

This compound (Substrate)

-

Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

-

Phosphate Buffered Saline (PBS), pH 8.3

-

o-Phthaldialdehyde (OPA)

-

2-Mercaptoethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Bovine Serum Albumin (BSA)

-

-

Equipment:

-

96-well microplates (black, clear bottom recommended)

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 500 nm)

-

Incubator (37°C)

-

Pipettes and tips

-

Vortex mixer

-

Solution Preparation

-

ACE Substrate Solution (2 mM this compound): Dissolve the appropriate amount of this compound in PBS (pH 8.3) to a final concentration of 2 mM.[2]

-

Sample Buffer: PBS containing 0.1 mg/ml BSA.

-

OPA Reagent: Prepare fresh. Dissolve OPA in a suitable solvent like methanol, and just before use, mix with a solution of 2-mercaptoethanol in a borate buffer (pH 9.5).

-

Stopping Solution: 3 M NaOH.

Assay Procedure

-

Sample Preparation: Dilute biological samples (e.g., serum, plasma) 1:5 in Sample Buffer.[2]

-

Reaction Setup: In a 96-well microplate, add 20 µL of the diluted sample or ACE standard to each well.

-

Initiate Reaction: Add 100 µL of the 2 mM this compound substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 60 minutes).[2] The optimal incubation time may need to be determined empirically based on the sample's ACE activity.

-

Stop Reaction: Terminate the enzymatic reaction by adding 10 µL of 3 M NaOH to each well.

-

Fluorescent Derivatization: Add 200 µL of the freshly prepared OPA reagent to each well. Incubate at room temperature for 10 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence in a microplate reader with excitation at 365 nm and emission at 500 nm.[2]

Data Analysis

-

Standard Curve: Prepare a standard curve using known concentrations of His-Leu.

-

Calculate ACE Activity: Determine the concentration of His-Leu produced in each sample well by interpolating from the standard curve. ACE activity is then calculated based on the amount of product formed per unit of time and expressed in units such as mU/mL (where 1 U is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute).

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and experimental workflow described in this guide.

Caption: The Renin-Angiotensin System and the action of ACE.

Caption: Experimental workflow for the fluorometric ACE activity assay.

Conclusion

This compound is a cornerstone synthetic substrate for the study of angiotensin-converting enzyme. Its rapid hydrolysis by ACE and the availability of sensitive detection methods for its cleavage products make it an ideal tool for researchers in academia and the pharmaceutical industry. A thorough understanding of its biological context within the renin-angiotensin system and the practical application of robust experimental protocols are essential for leveraging this peptide to its full potential in cardiovascular research and the development of novel therapeutics.

References

Z-Phe-His-Leu in Drug Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-His-Leu is a synthetic tripeptide that holds significance in the field of drug discovery, primarily as a substrate for Angiotensin-Converting Enzyme (ACE). The "Z" designation refers to a benzyloxycarbonyl group attached to the N-terminus of the phenylalanine residue, a common protecting group in peptide synthesis. This guide provides an in-depth overview of this compound, its role in the renin-angiotensin system, relevant experimental protocols, and its application in the development of therapeutic agents.

Core Concepts

This compound serves as a valuable tool for studying the activity of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1] ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II by cleaving the C-terminal dipeptide His-Leu.[2] ACE is a primary target for the treatment of hypertension and other cardiovascular disorders.[3][4]

While this compound itself is not a potent ACE inhibitor, its structure, particularly the Phe-His-Leu sequence, mimics the C-terminus of angiotensin I, making it an effective substrate for the enzyme.[1][5] This property allows it to be used in various in vitro assays to screen for and characterize potential ACE inhibitors.[6][7][] The hydrolysis of this compound by ACE releases the dipeptide His-Leu.

Quantitative Data

While specific kinetic parameters for the hydrolysis of this compound by ACE are not extensively reported in the literature, data for the structurally similar and commonly used ACE substrate, Hippuryl-His-Leu (HHL), provides a valuable reference. The study of ACE kinetics with HHL reveals substrate inhibition, and the kinetic parameters have been determined.[9]

Table 1: Kinetic Parameters for Hippuryl-His-Leu Hydrolysis by ACE [9]

| Parameter | Value (at 37°C, pH 7.0) |

| Km (Michaelis constant) | 0.21 mM |

| K* (Substrate inhibition constant) | 0.65 mM |

| kcat (Catalytic constant) | 5 x 103 s-1 |

| Specific Activity (in HEPES buffer) | 33.7 units/mg |

Note: These values are for the substrate Hippuryl-His-Leu and are provided as a proxy for understanding the enzymatic interaction with similar substrates like this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.[10][11][12][13][14][15][16][17] Below is a generalized protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-His(Trt)-OH

-

Z-Phe-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM, Diethyl ether)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of Fmoc-His(Trt)-OH:

-

Activate Fmoc-His(Trt)-OH with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added histidine residue.

-

Washing: Wash the resin.

-

Coupling of Z-Phe-OH:

-

Activate Z-Phe-OH with a coupling reagent and a base in DMF.

-

Add the activated Z-Phe-OH to the resin and allow the coupling to complete.

-

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

ACE Inhibition Assay using a Chromogenic Substrate

This protocol describes a common method to screen for ACE inhibitors using a chromogenic substrate like Hippuryl-His-Leu (HHL), where the product, hippuric acid, is quantified.[18][19] this compound can be used as a substrate in similar assay formats.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-His-Leu (HHL) or this compound

-

Buffer: Borate buffer (e.g., 80 mM, pH 8.2)[20]

-

Test compounds (potential ACE inhibitors)

-

Captopril (positive control)

-

Pyridine

-

Benzene sulfonyl chloride

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in a suitable buffer.

-

Prepare a stock solution of the substrate (HHL or this compound) in the assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control (captopril).

-

-

Assay Protocol:

-

In a 96-well microplate, add the assay buffer, ACE solution, and the test compound or control.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., HCl).

-

-

Detection:

-

Add pyridine and benzene sulfonyl chloride to each well. A yellow color will develop in the presence of hippuric acid (the product of HHL cleavage).

-

Measure the absorbance at 410 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System (RAS) Signaling Pathway

This compound acts as a substrate for ACE within the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

Caption: The Renin-Angiotensin System and the role of ACE in converting Angiotensin I and hydrolyzing this compound.

Experimental Workflow for ACE Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential ACE inhibitors using a substrate like this compound.

References

- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of Angiotensin Peptides by Human Angiotensin I–Converting Enzyme and the Resensitization of B2 Kinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiotensin converting enzyme: substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinetics of Z-Phe-His-Leu Hydrolysis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetics of Z-Phe-His-Leu hydrolysis, a reaction of significant interest in the study of peptidases, particularly Angiotensin-Converting Enzyme (ACE). This compound, a synthetic tripeptide, serves as a valuable substrate for characterizing the activity of ACE, a key enzyme in the renin-angiotensin system (RAS) and a major therapeutic target for hypertension and other cardiovascular diseases. Understanding the kinetics of its hydrolysis is crucial for screening potential ACE inhibitors and for elucidating the enzyme's mechanism of action.

Core Concepts in this compound Hydrolysis

This compound is a synthetic substrate analogue of Angiotensin I. The enzyme primarily responsible for the hydrolysis of this compound is Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1). ACE is a zinc-dependent dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus of various oligopeptides. In the case of this compound, ACE catalyzes the hydrolysis of the peptide bond between Histidine and Leucine, releasing the dipeptide His-Leu and the protected phenylalanine derivative, Z-Phe.

Quantitative Kinetic Data for ACE Substrates

The following table summarizes the kinetic parameters for the hydrolysis of various synthetic substrates by Angiotensin-Converting Enzyme. This data is essential for comparing substrate specificity and for designing kinetic experiments.

| Substrate | Km (mM) | kcat (s-1) | Vmax | Enzyme Source | Reference |

| Hip-His-Leu | 1.16 ± 0.12 | - | - | Rabbit Lung ACE | [1] |

| Furanacryloyl-Phe-Gly-Gly | 0.3 | 317 | - | - | [2] |

| Benzoyl-Phe-Ala-Pro | 0.013 | - | 50 nmol/sec/lung | Isolated Perfused Rabbit Lung | [3] |

Note: '-' indicates data not available in the cited sources.

Experimental Protocols for Measuring this compound Hydrolysis

The hydrolysis of this compound by ACE can be monitored using several experimental approaches. The two most common methods are continuous spectrophotometric assays and High-Performance Liquid Chromatography (HPLC)-based assays.

Continuous Spectrophotometric Assay

This method relies on a change in absorbance upon hydrolysis of a chromogenic substrate. While this compound itself is not chromogenic, a coupled-enzyme assay or a modified substrate can be used. A more direct approach involves substrates like Furanacryloyl-Phe-Gly-Gly (FAPGG), where cleavage of the terminal dipeptide leads to a change in absorbance. The principles of this assay can be adapted for this compound by monitoring the appearance of a product that can be derivatized to produce a colored compound.

Materials:

-

Purified Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung).

-

This compound substrate.

-

Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2.

-

Spectrophotometer capable of measuring absorbance in the UV range.

-

Quartz cuvettes.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer. The concentration should be varied to determine kinetic parameters (e.g., 0.1 to 5 times the expected Km).

-

Prepare a working solution of ACE in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for a sufficient duration.

-

-

Assay Execution:

-

Pre-incubate the assay buffer and this compound substrate solution at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the ACE working solution to the substrate solution in the cuvette.

-

Immediately start monitoring the change in absorbance at a predetermined wavelength (e.g., 228 nm for the appearance of the new carboxyl group, though this may have low sensitivity and high background).

-

Record the absorbance at regular intervals for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

Plot V0 against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

HPLC-Based Assay

This method offers high sensitivity and specificity by directly measuring the decrease in the substrate (this compound) concentration or the increase in the product (Z-Phe and/or His-Leu) concentrations over time.

Materials:

-

Purified Angiotensin-Converting Enzyme (ACE).

-

This compound substrate.

-

Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2.

-

Quenching solution: e.g., 1 M HCl or trifluoroacetic acid (TFA).

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector.

-

Mobile phase: A gradient of acetonitrile in water with 0.1% TFA is typically used.

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures containing the assay buffer, a fixed concentration of ACE, and varying concentrations of this compound.

-

Incubate the reaction mixtures at 37°C.

-

-

Time-Course Sampling:

-

At specific time points, withdraw aliquots from each reaction mixture.

-

Immediately stop the reaction by adding the quenching solution.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Separate the substrate and products using a suitable gradient elution profile.

-

Detect the compounds by monitoring the absorbance at an appropriate wavelength (e.g., 220 nm or 254 nm).

-

Quantify the peak areas of the substrate and/or products by comparing them to a standard curve.

-

-

Data Analysis:

-

Plot the concentration of the product formed or substrate consumed against time to determine the initial reaction velocity (V0).

-

As with the spectrophotometric assay, plot V0 against substrate concentration and fit to the Michaelis-Menten equation to calculate Km and Vmax.

-

Signaling Pathway and Experimental Workflow

The hydrolysis of this compound is a key reaction in the context of the Renin-Angiotensin System (RAS), a critical signaling pathway in cardiovascular regulation.

Caption: The Renin-Angiotensin System and the role of ACE in hydrolyzing Angiotensin I and the synthetic substrate this compound.

The following diagram illustrates a typical experimental workflow for studying the kinetics of this compound hydrolysis.

Caption: A generalized workflow for determining the kinetic parameters of this compound hydrolysis by ACE.

References

- 1. Characterizations of angiotensin-converting enzyme-2 (ACE2) peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificity and kinetic characteristics of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide kinetics. Part 7.—Acid-catalyzed hydrolysis of glycyl-L-leucyl-L-leucine, L-leucyl-L-leucine, glycyl-L-phenylalanyl-L-phenylalanine and L-phenylalanyl-L-phenylalanine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Z-Phe-His-Leu and its Interaction with Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-His-Leu, a synthetic tripeptide, serves as a crucial tool in the study of the Renin-Angiotensin System (RAS), a pivotal signaling pathway in the regulation of blood pressure and cardiovascular homeostasis. This document provides an in-depth technical overview of the interaction between this compound and Angiotensin-Converting Enzyme (ACE), the key zinc-dependent dipeptidase of the RAS. While primarily recognized as a substrate for measuring ACE activity, its interaction provides a fundamental model for understanding the binding and cleavage mechanisms of this critical enzyme. This guide will detail the biochemical interaction, experimental protocols for its use, and the broader context of ACE inhibition in drug development.

The Renin-Angiotensin Signaling Pathway

The Renin-Angiotensin System is a cascade that regulates blood pressure and fluid balance. ACE plays a central role by converting the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1] Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure. ACE also inactivates the vasodilator bradykinin, further contributing to its hypertensive effect.[2] The inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.[1]

Figure 1. The Renin-Angiotensin System (RAS) cascade.

Interaction of this compound with ACE

This compound, or N-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine, is primarily recognized and utilized as a synthetic substrate for ACE.[3][4] The enzyme catalyzes the hydrolysis of the peptide bond between the histidine and leucine residues, releasing the dipeptide His-Leu. This reaction mimics the natural cleavage of Angiotensin I. The N-terminal benzyloxycarbonyl ("Z") group is a common protecting group in peptide chemistry.

While any substrate that binds to an enzyme will act as a competitive inhibitor to some extent, this compound is considered a substrate rather than a potent inhibitor. Its utility lies in its reliable and measurable rate of cleavage by ACE, which allows for the quantification of enzyme activity. In a typical assay, the rate of His-Leu production from this compound is measured to determine the baseline activity of ACE. The introduction of a potential inhibitor will decrease this rate, allowing for the calculation of inhibitory constants like IC50 and Ki for the compound of interest.

Quantitative Data

Due to its primary role as a substrate, dedicated studies quantifying the inhibitory potency (IC50 or Ki values) of this compound against ACE are not prevalent in the literature. Instead, kinetic parameters relate to its function as a substrate. For context, the inhibitory activities of well-established ACE inhibitors are provided below.

| Compound/Peptide | Type | IC50 Value | Ki Value | Reference(s) |

| This compound | Substrate | Not Reported | Not Reported | - |

| Captopril | Synthetic Inhibitor | 1.79 - 15.1 nM | ~1.7 nM | [5] |

| Enalaprilat | Synthetic Inhibitor | - | ~0.1 nM | [6] |

| Lisinopril | Synthetic Inhibitor | - | - | [7] |

| Val-Glu-Leu-Tyr-Pro | Peptide Inhibitor | 5.22 µM | - | [8] |

| Leu-Ile-Tyr (acein-2) | Peptide Inhibitor | 0.82 µM | - | [3] |

Note: IC50 values can be highly dependent on assay conditions, including the substrate and its concentration.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and ACE.

ACE Activity Assay using this compound (Fluorometric Method)

This protocol is a common method to determine the enzymatic activity of ACE in biological samples like serum.[3]

Principle: ACE cleaves the His-Leu dipeptide from the this compound substrate. The released His-Leu is then reacted with o-phthaldialdehyde (OPA) to form a fluorescent adduct. The fluorescence intensity is directly proportional to the amount of His-Leu produced and thus to the ACE activity.

Materials:

-

This compound (Substrate)

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

HEPES or Phosphate Buffer (pH 8.3)

-

o-phthaldialdehyde (OPA) solution

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Microplate reader with fluorescence capabilities (Excitation: 365 nm, Emission: 500 nm)

-

96-well microplates

Procedure:

-

Sample Preparation: Prepare serum or other biological samples, often diluted in a suitable buffer (e.g., 1:5 in PBS).

-

Reaction Initiation: To each well of a 96-well microplate, add 20 µL of the prepared sample.

-

Add 100 µL of the this compound substrate solution (typically 2 mM in buffer) to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The reaction should be in the linear range.

-

Reaction Termination: Stop the reaction by adding 25 µL of 1.4 N NaOH.

-

Fluorophore Development: Add 25 µL of OPA solution to each well and incubate at 37°C for 10 minutes. This allows the OPA to react with the newly formed N-terminus of His-Leu.

-

Acidification: Stop the OPA reaction by adding 25 µL of 2.1 N HCl.

-

Centrifugation: Centrifuge the plate (e.g., at 2000g for 2 minutes) to pellet any precipitated protein.

-

Fluorescence Measurement: Measure the fluorescence of the supernatant in a microplate reader (Excitation at 365 nm, Emission at 500 nm).

-

Calculation: ACE activity is calculated based on a standard curve generated with known concentrations of His-Leu.

Figure 2. Workflow for fluorometric ACE activity assay.

Determination of ACE Inhibition (IC50)

This protocol describes how to determine the concentration of a test compound required to inhibit 50% of ACE activity, using this compound as the substrate.

Principle: The ACE activity is measured in the presence of varying concentrations of an inhibitor. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Procedure:

-

Follow the ACE Activity Assay protocol described above.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor compound in the assay buffer.

-

Pre-incubation Step: In separate wells, pre-incubate 20 µL of the ACE enzyme solution with 20 µL of each inhibitor dilution (and a control with buffer only) for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 100 µL of the this compound substrate to all wells.

-

Assay Continuation: Proceed with steps 4 through 10 of the ACE Activity Assay protocol.

-

Calculation of % Inhibition:

-

Percentage Inhibition = [1 - (Fluorescence of Inhibitor Sample / Fluorescence of Control Sample)] * 100

-

-

IC50 Determination: Plot the Percentage Inhibition versus the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.

Figure 3. Logical workflow for IC50 determination.

Conclusion

This compound is an indispensable tool for researchers in the field of cardiovascular medicine and drug discovery. Its primary and most critical role is that of a reliable substrate for Angiotensin-Converting Enzyme, enabling the accurate measurement of enzyme activity and the screening of potential therapeutic inhibitors. While not a potent inhibitor itself, the study of its interaction with the ACE active site has been foundational in understanding the enzyme's substrate specificity and catalytic mechanism. This technical guide provides the necessary background and protocols for its effective use in a research setting, contributing to the ongoing efforts to modulate the Renin-Angiotensin System for therapeutic benefit.

References

- 1. ACE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of ACE activity with 2 substrates provides information on the status of somatic ACE and allows detection of inhibitors in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition Mechanism and Model of an Angiotensin I-Converting Enzyme (ACE)-Inhibitory Hexapeptide from Yeast (Saccharomyces cerevisiae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nine novel angiotensin I-converting enzyme (ACE) inhibitory peptides from cuttlefish (Sepia officinalis) muscle protein hydrolysates and antihypertensive effect of the potent active peptide in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Z-Phe-His-Leu

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Z-Phe-His-Leu-OH. The synthesis is based on the widely used Fmoc/tBu strategy, employing 2-chlorotrityl chloride resin to yield a C-terminally free carboxylic acid. The protocol outlines the sequential steps of resin loading, chain elongation, N-terminal capping with a benzyloxycarbonyl (Z) group, and final cleavage from the solid support.

Materials and Reagents

The following tables summarize the key reagents and solvents required for the synthesis.

Table 1: Amino Acids and Resin

| Compound | Supplier | Grade |

| 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB) | e.g., Sigma-Aldrich | SPPS Grade |

| Fmoc-Leu-OH | e.g., Sigma-Aldrich | SPPS Grade |

| Fmoc-His(Trt)-OH | e.g., Sigma-Aldrich | SPPS Grade |

| Z-Phe-OH | e.g., Sigma-Aldrich | Synthesis Grade |

Table 2: Solvents and Reagents

| Reagent | Formula | Purpose |

| Dichloromethane (DCM) | CH₂Cl₂ | Resin swelling, washing, coupling |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Resin swelling, washing, coupling, deprotection |

| N,N-Diisopropylethylamine (DIEA) | C₈H₁₉N | Base for coupling and loading |

| Piperidine | C₅H₁₁N | Fmoc deprotection |

| Methanol (MeOH) | CH₃OH | Resin capping |

| Acetic Acid (AcOH) | CH₃COOH | Cleavage |

| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | Cleavage |

| Diethyl ether | (C₂H₅)₂O | Peptide precipitation |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | C₁₁H₁₅F₆N₆OP | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | Coupling additive |

Experimental Protocols

The synthesis of this compound-OH is performed in a stepwise manner on a solid support. The overall workflow is depicted in the diagram below.

Caption: Workflow for the solid-phase synthesis of this compound-OH.

Step 1: Resin Preparation and Loading of Fmoc-Leu-OH

This step involves swelling the 2-chlorotrityl chloride resin and attaching the first amino acid, Leucine.

-

Resin Swelling : Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

-

Loading Solution : In a separate flask, dissolve Fmoc-Leu-OH (1.5 eq. relative to resin loading capacity) and DIEA (3.0 eq.) in DCM.

-

Loading Reaction : Drain the DCM from the swollen resin and add the Fmoc-Leu-OH solution. Agitate the mixture for 2 hours at room temperature.

-

Capping : To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.

-

Washing : Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

Table 3: Reagents for Resin Loading (0.5 mmol scale)

| Reagent | Equivalents | Amount |

| 2-Chlorotrityl chloride resin (1.0 mmol/g) | 1.0 | 500 mg |

| Fmoc-Leu-OH | 1.5 | 265 mg |

| DIEA | 3.0 | 261 µL |

| DCM | - | As required |

| Capping Solution (DCM:MeOH:DIEA) | - | 10 mL |

Step 2: Peptide Chain Elongation

This involves the sequential deprotection of the Fmoc group and coupling of the next amino acid.

-

Add a 20% solution of piperidine in DMF (v/v) to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.[1]

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Activation : In a separate vial, dissolve Fmoc-His(Trt)-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF. Add DIEA (6.0 eq.) and allow the mixture to pre-activate for 5 minutes.

-

Coupling : Add the activated amino acid solution to the deprotected resin.

-

Reaction : Agitate the mixture for 2 hours at room temperature.

-

Monitoring : Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

Washing : Wash the resin with DMF (3x) and DCM (3x).

Table 4: Reagents for Amino Acid Coupling (0.5 mmol scale)

| Reagent | Equivalents | Amount |

| Fmoc-His(Trt)-OH | 3.0 | 929 mg |

| HBTU | 2.9 | 550 mg |

| HOBt | 3.0 | 203 mg |

| DIEA | 6.0 | 522 µL |

| DMF | - | As required |

Step 3: N-Terminal Capping with Z-Phe-OH

After the final Fmoc deprotection of the Histidine residue, the N-terminus is capped with Z-Phe-OH.

-

Fmoc Deprotection : Perform the Fmoc deprotection on the H-His(Trt)-Leu-Resin as described in section 2.1.

-

Coupling of Z-Phe-OH :

-

Activation : In a separate vial, dissolve Z-Phe-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF. Add DIEA (6.0 eq.) and pre-activate for 5 minutes.

-

Coupling : Add the activated Z-Phe-OH solution to the deprotected dipeptide-resin.

-

Reaction : Agitate for 2-4 hours at room temperature.

-

Monitoring : Check for reaction completion using the ninhydrin test.

-

Washing : Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x) to prepare for drying.

-

-

Drying : Dry the peptidyl-resin under high vacuum for several hours.

Table 5: Reagents for N-Terminal Capping (0.5 mmol scale)

| Reagent | Equivalents | Amount |

| Z-Phe-OH | 3.0 | 450 mg |

| HBTU | 2.9 | 550 mg |

| HOBt | 3.0 | 203 mg |

| DIEA | 6.0 | 522 µL |

| DMF | - | As required |

Step 4: Cleavage of Z-Phe-His(Trt)-Leu-OH from the Resin

A mild acidic cocktail is used to cleave the peptide from the 2-chlorotrityl resin, leaving the acid-labile side-chain protecting group (Trt) and the N-terminal Z-group intact.

-

Cleavage Cocktail : Prepare a cleavage cocktail of AcOH/TFE/DCM (1:2:7, v/v/v).[2]

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptidyl-resin (10 mL/g of resin) and agitate for 2 hours at room temperature.

-

Filtration : Filter the resin and collect the filtrate.

-

Washing : Wash the resin with additional cleavage cocktail (2x) and then with DCM (2x). Combine all filtrates.

-

Evaporation : Concentrate the combined filtrate under reduced pressure to remove the majority of the solvents.

-

Precipitation : Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

-

Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).

-

Drying : Dry the crude Z-Phe-His(Trt)-Leu-OH peptide under vacuum.

Table 6: Cleavage Cocktail Composition

| Component | Volume Ratio |

| Acetic Acid (AcOH) | 1 |

| 2,2,2-Trifluoroethanol (TFE) | 2 |

| Dichloromethane (DCM) | 7 |

Note: For peptides containing sensitive residues, scavengers such as triisopropylsilane (TIS) may be added to the cleavage cocktail. However, for this sequence, they are generally not required.

Final Remarks

The crude peptide, Z-Phe-His(Trt)-Leu-OH, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The Trityl protecting group on the Histidine side chain can be removed by treatment with a stronger trifluoroacetic acid (TFA) based cleavage cocktail if the final desired product is this compound-OH. The protocol described provides a robust method for obtaining the N-terminally Z-protected and side-chain protected tripeptide.

References

Application Note and Protocol: HPLC Purification of Z-Phe-His-Leu

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the purification of the N-terminally protected tripeptide, Z-Phe-His-Leu (N-Carbobenzyloxy-L-phenylalanyl-L-histidyl-L-leucine), using reverse-phase high-performance liquid chromatography (RP-HPLC). Synthetic peptides, integral to various fields including drug discovery and biochemistry, often contain impurities from the synthesis process such as deletion sequences or incompletely deprotected peptides.[1][2] Consequently, a robust purification protocol is essential to achieve the high degree of purity required for reliable biological and pharmacological studies.

Reverse-phase HPLC is the industry-standard technique for peptide purification, separating molecules based on their hydrophobicity.[1][2][3] The use of a C18 stationary phase is common for capturing hydrophobic peptides, which are then eluted by a gradient of increasing organic mobile phase concentration.[4][5] This application note outlines a systematic approach for the purification of this compound, a tripeptide with hydrophobic residues (Phenylalanine and Leucine) and a bulky hydrophobic protecting group (Carbobenzyloxy), making it well-suited for RP-HPLC.

Experimental Protocol

This protocol is a starting point and may require optimization based on the specific crude sample purity and the HPLC system used.

Materials and Reagents

-

Crude this compound peptide

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC-grade

-

0.22 µm syringe filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler or manual injector

-

UV-Vis detector

-

Fraction collector

-

-

Analytical RP-HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

-

Preparative RP-HPLC column (e.g., C18, 5-10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm)

-

Lyophilizer

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Degas both mobile phases by sonication or helium sparging before use.

Sample Preparation

-

Dissolve the crude this compound peptide in a minimal amount of a suitable solvent. Due to the hydrophobicity of the Z-group and phenylalanine, dimethyl sulfoxide (DMSO) or a small amount of Mobile Phase B might be necessary for initial solubilization.

-

Dilute the dissolved sample with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL for analytical and 10-50 mg/mL for preparative, depending on column capacity).

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Analytical Method Development

The initial step is to develop an analytical method to determine the retention time of this compound and to assess the impurity profile.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm (for the peptide backbone) and 254 nm (for the Z-protecting group).[2]

-

Injection Volume: 10-20 µL

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

Preparative Purification

Based on the analytical results, the method is scaled up for preparative purification.

-

Column: C18, 10 µm, 21.2 x 250 mm

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min).

-

Injection Volume: Scale up the injection volume based on the column loading capacity.

-